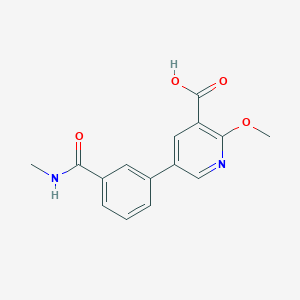
MFCD18317803
Overview
Description
MFCD18317803 is a chemical compound with unique properties and applications in various fields. This compound has garnered attention due to its potential uses in scientific research, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its significance and potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18317803 involves several steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [specific reaction] at [temperature and pressure].
Step 3: Final product formation via [specific reaction] with [catalyst] at [temperature].
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized methods to ensure high yield and purity. Techniques such as [specific industrial method] and [another method] are employed, often involving continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
MFCD18317803 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents like [specific oxidant] to form [oxidized product].
Reduction: Reduced by agents such as [specific reductant] to yield [reduced product].
Substitution: Participates in substitution reactions with [specific reagent], resulting in [substituted product].
Common Reagents and Conditions
Oxidation: [Specific oxidant], [temperature], [solvent].
Reduction: [Specific reductant], [temperature], [solvent].
Substitution: [Specific reagent], [temperature], [solvent].
Major Products Formed
Scientific Research Applications
MFCD18317803 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in [specific reactions], aiding in the synthesis of complex molecules.
Biology: Employed in studies involving [specific biological processes], providing insights into [specific mechanisms].
Medicine: Investigated for its potential therapeutic effects in [specific medical conditions], showing promise in [specific treatments].
Industry: Utilized in the production of [specific industrial products], enhancing efficiency and performance.
Mechanism of Action
The mechanism of action of MFCD18317803 involves its interaction with specific molecular targets and pathways:
Molecular Targets: Binds to [specific proteins or enzymes], modulating their activity.
Pathways Involved: Influences [specific biochemical pathways], leading to [specific effects].
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique properties, diverse reactions, and wide range of applications make it a valuable subject of study in scientific research, medicine, and industry. Understanding its synthesis, reactions, and mechanism of action can pave the way for new discoveries and innovations.
Properties
IUPAC Name |
2-methoxy-5-[3-(methylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-16-13(18)10-5-3-4-9(6-10)11-7-12(15(19)20)14(21-2)17-8-11/h3-8H,1-2H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFVCXRLBKQPSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687769 | |
| Record name | 2-Methoxy-5-[3-(methylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261979-42-3 | |
| Record name | 3-Pyridinecarboxylic acid, 2-methoxy-5-[3-[(methylamino)carbonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261979-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-[3-(methylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















